molecular formula C12H15NO2 B015478 (+/-)-N-(Benzylidene)alanine Ethyl Ester CAS No. 60930-36-1

(+/-)-N-(Benzylidene)alanine Ethyl Ester

Cat. No.: B015478
CAS No.: 60930-36-1
M. Wt: 205.25 g/mol
InChI Key: LYZBDHZAIXLWRM-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylideneamino)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a benzylideneamino substituent

Scientific Research Applications

Chemistry: Ethyl 2-(benzylideneamino)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-catalyzed reactions involving esters.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes.

Industry: In the industrial sector, ethyl 2-(benzylideneamino)propanoate can be used in the production of polymers and materials with specific properties. It may also find applications in the manufacture of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Esterification: One common method for preparing ethyl 2-(benzylideneamino)propanoate is through Fischer esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a carboxylate ion with a primary alkyl halide.

Industrial Production Methods: Industrial production of ethyl 2-(benzylideneamino)propanoate may involve large-scale Fischer esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents and catalysts can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(benzylideneamino)propanoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino esters, thioesters.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the benzylideneamino substituent.

    Methyl 2-(benzylideneamino)propanoate: A closely related compound with a methyl ester group instead of an ethyl ester group.

    Ethyl benzoate: An ester with a benzyl group but without the amino substituent.

Uniqueness: Ethyl 2-(benzylideneamino)propanoate is unique due to the presence of both the ethyl ester group and the benzylideneamino substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(benzylideneamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBDHZAIXLWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(+/-)-N-(Benzylidene)alanine Ethyl Ester
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(+/-)-N-(Benzylidene)alanine Ethyl Ester
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(+/-)-N-(Benzylidene)alanine Ethyl Ester
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(+/-)-N-(Benzylidene)alanine Ethyl Ester
Reactant of Route 5
(+/-)-N-(Benzylidene)alanine Ethyl Ester

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